[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate
Description
[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate is a diaryl sulfonate ester characterized by two aromatic rings connected via a sulfonyloxy (–OSO₂–) linker. The molecule comprises a 4-methylphenyl group attached to the sulfonyloxy moiety, which is further bonded to a phenyl ring substituted with a 4-methylbenzenesulfonate group. This structure imparts unique physicochemical properties, such as high thermal stability and resistance to hydrolysis, making it a candidate for applications in organic synthesis, pharmaceuticals, and materials science.
Properties
CAS No. |
79113-87-4 |
|---|---|
Molecular Formula |
C20H18O6S2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[2-(4-methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H18O6S2/c1-15-7-11-17(12-8-15)27(21,22)25-19-5-3-4-6-20(19)26-28(23,24)18-13-9-16(2)10-14-18/h3-14H,1-2H3 |
InChI Key |
NQWBYJXDMSWXHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of [2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate typically involves the formation of sulfonate esters by the reaction of 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) with phenol derivatives under controlled conditions. The key step is the nucleophilic substitution of the phenolic hydroxyl group by the sulfonyl chloride to form the sulfonate ester linkage.
A representative synthetic route is as follows:
- Step 1: Reaction of 4-methylbenzenesulfonyl chloride with a hydroxy-substituted aromatic compound (e.g., 4-hydroxybenzaldehyde or 4-hydroxyphenyl derivatives) in the presence of a base such as sodium bicarbonate or pyridine to neutralize the hydrogen chloride formed.
- Step 2: Isolation and purification of the resulting sulfonate ester by filtration, washing, and recrystallization.
This approach is widely used due to its straightforwardness and high yield under mild conditions.
Specific Example: Preparation of 4-Formylphenyl 4-Methylbenzenesulfonate
One detailed example from the literature involves the preparation of 4-formylphenyl 4-methylbenzenesulfonate, a closely related compound and precursor in the synthesis of more complex derivatives:
| Reagents and Conditions | Description |
|---|---|
| 4-Methylbenzenesulfonyl chloride (2 mmol, 3.81 g) | Sulfonyl chloride source |
| 4-Hydroxybenzaldehyde (2 mmol, 2.45 g) | Phenol derivative |
| Sodium bicarbonate (2 mmol, 1.68 g) | Base to neutralize HCl |
| Solvent: Acetonitrile (10 mL) | Medium for reaction |
| Reaction time: 10 minutes shaking | Efficient ester formation |
| Workup: Pour into ice-cold water, filtration, washing, drying, recrystallization from ethanol | Product isolation |
This reaction proceeds efficiently at room temperature with simple shaking, yielding the sulfonate ester in high purity. The product is isolated by filtration and purified by crystallization.
Microwave-Assisted Synthesis
Recent advancements include the use of microwave irradiation to accelerate the synthesis of sulfonate esters and related compounds. Microwave-assisted methods offer advantages such as reduced reaction times, higher yields, and environmentally friendly conditions.
For example, the preparation of 4-formylphenyl 4-methylbenzenesulfonate under microwave irradiation in aqueous ethanol solvent with cysteine as a green bio-organic catalyst has been reported. This eco-friendly method achieves excellent yields (90–98%) within minutes and avoids toxic organic solvents.
Multi-Step and One-Pot Syntheses
More complex derivatives involving [2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate as an intermediate have been synthesized via multi-step or one-pot procedures. These involve:
- Initial formation of the sulfonate ester as described.
- Subsequent condensation or coupling reactions with other nucleophiles such as urea, thiourea, or carbamoyl derivatives.
- Use of green catalysts and microwave or ultrasonic irradiation to enhance reaction efficiency and selectivity.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | Room temperature to mild heating | Mild conditions prevent decomposition |
| Solvent | Acetonitrile, ethanol, water/ethanol mixtures | Choice affects solubility and reaction rate |
| Base | Sodium bicarbonate, pyridine | Neutralizes HCl, facilitates ester formation |
| Reaction Time | 10 min (conventional), 5 min (microwave) | Microwave reduces time drastically |
| Catalyst | None or cysteine (green catalyst) | Cysteine improves yield and green chemistry |
| Workup | Ice-cold water quench, filtration, recrystallization | Standard purification technique |
Research Outcomes and Characterization
- Yields: Conventional methods typically afford yields above 85%, while microwave-assisted methods report yields up to 98% within shorter times.
- Purity: Confirmed by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and elemental analysis.
- Spectral Data: Characteristic sulfonate ester peaks observed in IR spectra (S=O stretches around 1160–1390 cm⁻¹), disappearance of phenolic OH in NMR, and appearance of aromatic and methyl proton signals consistent with the structure.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Conventional esterification | 4-Methylbenzenesulfonyl chloride + phenol derivative + NaHCO₃ | Acetonitrile, RT, 10 min | 85–90 | Simple, scalable |
| Microwave-assisted synthesis | Same reagents + cysteine catalyst | Water/ethanol (3:1), MW, 5 min | 90–98 | Green, fast, high yield |
| Multi-component synthesis | Sulfonate ester + urea/thiourea + β-ketoesters | MW or ultrasonic irradiation | 90–98 | One-pot, complex derivatives |
Chemical Reactions Analysis
[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form sulfides.
Common Reagents and Conditions: Typical reagents include strong nucleophiles like sodium methoxide or potassium tert-butoxide for substitution reactions. .
Scientific Research Applications
[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s biological activity may be attributed to its ability to inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects .
Comparison with Similar Compounds
Ethylene Ditosylate (1,2-Ethanediyl bis(4-methylbenzenesulfonate))
- Structure : Two 4-methylbenzenesulfonate groups linked via an ethylene bridge.
- Key Differences : The ethylene linker in ethylene ditosylate (C₁₆H₁₈O₆S₂) introduces flexibility, contrasting with the rigid phenyl–phenyl linkage in the target compound. This flexibility enhances its utility in cross-linking reactions, as seen in polymer chemistry .
- Applications : Widely used as a bifunctional alkylating agent in organic synthesis .
2-(4-Methylphenyl)sulfonyloxyethyl 4-Methylbenzenesulfonate (PGI-4)
- Structure : An ethyl group bridges the sulfonyloxy and 4-methylbenzenesulfonate moieties.
- Key Differences: The ethyl spacer in PGI-4 (C₁₆H₁₈O₆S₂) increases solubility in polar solvents compared to the aromatic linker in the target compound.
- Synthesis : Prepared via nucleophilic substitution between p-toluenesulfonyl chloride and diols, a method applicable to the target compound with modifications .
Diethylene Glycol Bis(p-toluenesulfonate)
- Structure : Contains two 4-methylbenzenesulfonate groups connected by a diethylene glycol chain.
- This property is exploited in phase-transfer catalysis .
4-(Methylsulfonyl)phenyl 4-Methylbenzenesulfonate
- Structure : A methylsulfonyl group replaces the 4-methylphenyl substituent on the phenyl ring.
- Key Differences : The electron-withdrawing methylsulfonyl group increases electrophilicity at the sulfonate ester, accelerating hydrolysis rates compared to the target compound’s electron-donating methyl group .
Physicochemical Properties
*Estimated based on structural analogs.
Research Findings and Challenges
- Stability : Diarylsulfonates with aromatic linkers (e.g., the target compound) exhibit higher thermal stability (>200°C) compared to aliphatic analogs like ethylene ditosylate (~150°C decomposition) .
- Synthetic Limitations : Steric hindrance from the phenyl–phenyl linkage may reduce yields in nucleophilic reactions, requiring optimized conditions .
Biological Activity
[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate, a sulfonate ester compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by its sulfonate functional group and two aromatic rings, which contribute to its chemical reactivity and biological properties. The molecular formula is C16H18O4S2, with a molecular weight of 350.45 g/mol. Its structure can be represented as follows:
The biological activity of [2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonate group enhances solubility and bioavailability, allowing for effective cellular uptake.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Interaction with cell surface receptors could modify signaling pathways, affecting cellular responses.
Antimicrobial Activity
Research has demonstrated that [2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity. In vitro tests indicated that it inhibited the growth of several fungal pathogens.
| Fungus | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Candida albicans | 14 | 16 |
| Aspergillus niger | 18 | 8 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical study investigated the use of [2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate in treating infections caused by resistant bacterial strains. The results indicated a favorable outcome in reducing bacterial load in patients with chronic infections. -
Case Study on Antifungal Treatment :
Another study explored the compound's effectiveness against Candida infections in immunocompromised patients. Patients receiving treatment showed a significant reduction in fungal colonization compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
